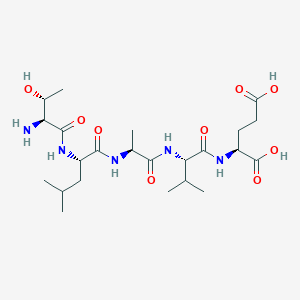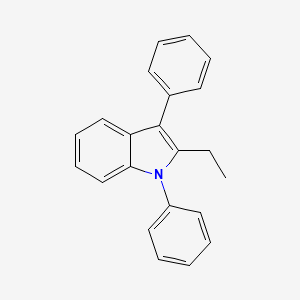![molecular formula C15H11N3O B14206880 4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832128-98-0](/img/structure/B14206880.png)
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of O-acylamidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration . This method allows for the efficient production of 5-alkenyl-1,2,4-oxadiazoles in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets are still under investigation, but the compound’s structure allows it to engage in multiple types of interactions at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
5-Alkenyl-1,2,4-oxadiazoles: These compounds share the oxadiazole ring and have similar chemical properties.
Pyridine derivatives: Compounds with pyridine rings exhibit similar reactivity and can be used in analogous applications.
Uniqueness
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to compounds with only one of these rings .
Propiedades
Número CAS |
832128-98-0 |
|---|---|
Fórmula molecular |
C15H11N3O |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-(2-phenylethenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11N3O/c1-2-4-12(5-3-1)6-7-14-17-18-15(19-14)13-8-10-16-11-9-13/h1-11H |
Clave InChI |
FEFMZDQLNLHPMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
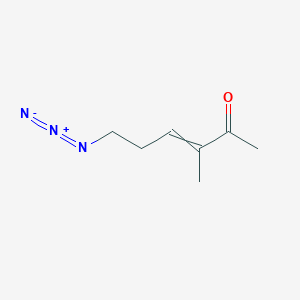
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
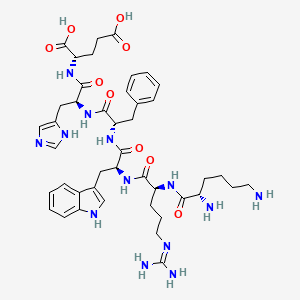
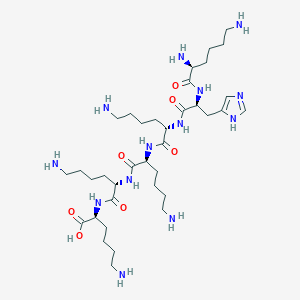
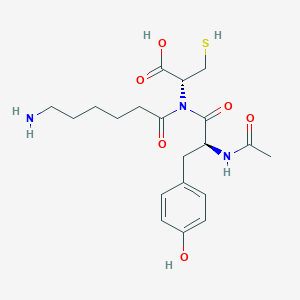
![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
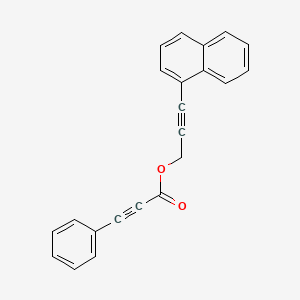
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)

